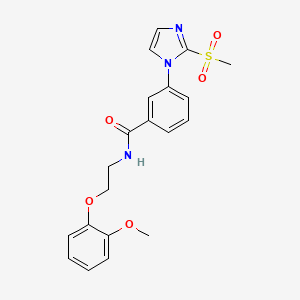

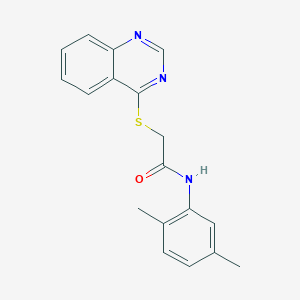

![molecular formula C11H16ClNO B2466962 1-[(2-Methoxyphenyl)methyl]cyclopropan-1-amine hydrochloride CAS No. 1298022-51-1](/img/structure/B2466962.png)

1-[(2-Methoxyphenyl)methyl]cyclopropan-1-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-[(2-Methoxyphenyl)methyl]cyclopropan-1-amine hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is also known as o-Desmethyltramadol hydrochloride and is a derivative of tramadol, a well-known analgesic medication. The purpose of

Aplicaciones Científicas De Investigación

Synthesis and Structural Studies

- Stereocontrolled Synthesis : Baird, Huber, and Clegg (2001) detailed the preparation of stereocontrolled 2-(2-aminoalkyl)-1-hydroxycyclopropanes, including compounds structurally related to 1-[(2-Methoxyphenyl)methyl]cyclopropan-1-amine, via a stepwise procedure involving 1,3-dipolar cycloaddition and subsequent reduction processes (Baird, Huber, & Clegg, 2001).

- Crystal Structure Analysis : Lu et al. (2021) synthesized and determined the crystal structure of a compound similar in structure to 1-[(2-Methoxyphenyl)methyl]cyclopropan-1-amine, illustrating its potential utility in crystallography and structural chemistry (Lu et al., 2021).

Biological Activity and Pharmacological Research

- Sigma Receptor Ligands : Schinor et al. (2020) discovered stereochemical variants of 2-aryl-2-fluoro-cyclopropan-1-amines, closely related to 1-[(2-Methoxyphenyl)methyl]cyclopropan-1-amine, as a new class of σ receptor ligands, demonstrating their potential in neurological and pharmacological research (Schinor et al., 2020).

Chemical Reaction Mechanisms and Synthesis Techniques

- Lewis Acid-Catalyzed Reactions : Lifchits and Charette (2008) described the Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles, a methodology relevant to the synthesis of compounds like 1-[(2-Methoxyphenyl)methyl]cyclopropan-1-amine (Lifchits & Charette, 2008).

Application in Asymmetric Synthesis

- Asymmetric Synthesis of Pharmaceuticals : Sashikanth et al. (2013) utilized a Strecker reaction with a compound structurally analogous to 1-[(2-Methoxyphenyl)methyl]cyclopropan-1-amine for the asymmetric synthesis of clopidogrel, highlighting its role in the synthesis of chirally pure pharmaceuticals (Sashikanth et al., 2013).

Reaction Dynamics and Photoreactivity

- Photoinduced Electron Transfer Mechanisms : Ikeda et al. (2003) studied the degenerate rearrangement of methylenecyclopropane derivatives, similar to 1-[(2-Methoxyphenyl)methyl]cyclopropan-1-amine, in photoinduced electron transfer reactions, revealing insights into reaction dynamics and photoreactivity (Ikeda et al., 2003).

Propiedades

IUPAC Name |

1-[(2-methoxyphenyl)methyl]cyclopropan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c1-13-10-5-3-2-4-9(10)8-11(12)6-7-11;/h2-5H,6-8,12H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYACEYXIZPNODI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC2(CC2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3,4-dimethoxyphenyl)-3-hydroxy-1-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2466881.png)

![(2E)-1-(1-Hydroxynaphthalen-2-YL)-3-[3-methoxy-4-(pyrrolidin-1-YL)phenyl]prop-2-EN-1-one](/img/structure/B2466886.png)

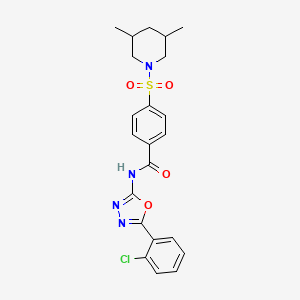

![N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2466887.png)

![(3R)-3-Methyl-2-azaspiro[4.4]nonan-1-one](/img/structure/B2466891.png)

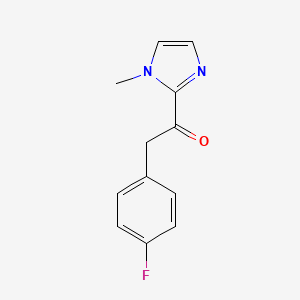

![1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2466896.png)

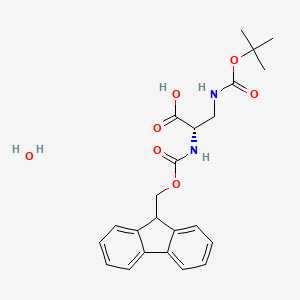

![Tert-butyl N-[(1R,2S)-2-(3-oxocyclobutyl)cyclopropyl]carbamate](/img/structure/B2466898.png)